molecular formula C16H12O2 B8720864 2-(9H-fluoren-2-yl)acrylic acid

2-(9H-fluoren-2-yl)acrylic acid

Cat. No.: B8720864
M. Wt: 236.26 g/mol
InChI Key: SHSMXNOCZCFWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-2-yl)acrylic acid is a versatile organic building block of significant interest in advanced materials research. Its structure, which conjugates an electron-rich fluorene system with an acrylic acid moiety, makes it a valuable precursor for the synthesis of complex π-conjugated systems . Researchers primarily utilize this compound and its derivatives in the development of new organic electronic materials . A key application area is in the design of two-photon absorbing fluorescent dyes. When incorporated into donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) molecular architectures, the fluorenyl-acrylic acid unit can contribute to large two-photon absorption cross-sections, high fluorescence quantum yields, and substantial Stokes shifts . Such properties are crucial for cutting-edge technologies including two-photon fluorescence microscopy (2PFM), which enables high-resolution 3D imaging of live cells, as well as applications in optical data storage and photodynamic therapy . The synthetic utility of this compound is further demonstrated in routes involving intramolecular Friedel-Crafts reactions for the construction of the fused fluorene-acrylic acid scaffold . For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)prop-2-enoic acid

InChI

InChI=1S/C16H12O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8H,1,9H2,(H,17,18)

InChI Key

SHSMXNOCZCFWKM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Carprofen (2-(9H-Fluoren-2-yl)propanoic Acid)

  • Structure: Propanoic acid chain instead of acrylic acid.
  • Properties : Lacks the α,β-unsaturated double bond, reducing conjugation.
  • Applications : Anti-inflammatory agent .
  • Key Difference : The absence of a conjugated double bond limits its use in optoelectronic applications compared to acrylic acid derivatives.

(E)-2-Cyano-3-(7-(Diphenylamino)-9,9-diethyl-9H-fluoren-2-yl)acrylic Acid (Dye C)

  • Structure: Cyanoacrylic acid group enhances electron-withdrawing capacity.
  • Properties : Used in DSSCs due to efficient charge transfer. HOMO/LUMO levels (-5.43 to -5.84 eV / -2.59 to -3.36 eV) enable broad light absorption .
  • Key Difference: The cyano group increases electron affinity, improving photovoltaic performance over non-cyano derivatives.

9H-Fluorene-2-acetic Acid, 9-(Hydroxymethyl)-

  • Structure : Acetic acid chain with a hydroxymethyl substituent.
  • Key Difference : Shorter carbon chain and hydroxyl group alter solubility and reactivity compared to acrylic acid derivatives.

Optical and Electronic Properties

Fluorescence Quantum Yields (φFL)

  • 2-[(9H-Fluoren-2-yl)aryl]-1H-Benzimidazole Derivatives : Exhibit φFL values of 0.31–0.99 in solution with strong blue emission, ideal for OLEDs .
  • 2-(9H-Fluoren-2-yl)acrylic Acid : Expected lower φFL due to absence of benzimidazole’s rigid heterocyclic structure, but conjugation with acrylic acid may enhance charge transfer.

HOMO/LUMO Levels

Compound HOMO (eV) LUMO (eV) Application
Benzimidazole-Fluorene Derivatives -5.43 to -5.84 -2.59 to -3.36 OLEDs, Fluorescent Probes
Dye C (Cyanoacrylic Acid) -5.43 -3.36 DSSCs
This compound (Predicted) ~-5.5 ~-3.0 Charge-Transfer Materials

Q & A

Basic Questions

Q. What are the established synthetic methodologies for 2-(9H-fluoren-2-yl)acrylic acid, and what factors influence yield optimization?

  • Methodological Answer : Two primary synthetic routes are reported:

  • Oxidative Ring-Opening : Fluoren-9-ols undergo oxidative cleavage with reagents like oxone or KMnO₄ under controlled pH (e.g., pH 7–8) to yield acrylic acid derivatives. Reaction temperature (0–25°C) and solvent choice (THF/H₂O mixtures) critically affect regioselectivity and yield .
  • Multicomponent Domino Reactions : A three-component reaction involving aldehydes, ketonitriles, and fluorene derivatives can produce functionalized acrylates. Catalytic bases (e.g., piperidine) and microwave-assisted heating improve reaction efficiency (yields up to 73%) .
  • Key Variables : Catalyst loading, solvent polarity, and purification methods (e.g., column chromatography vs. recrystallization) significantly impact yields. For example, dichloromethane as a solvent enhances reaction homogeneity, while diisopropylethylamine improves nucleophilic attack efficiency .

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Definitive structural confirmation is achieved using SC-XRD with programs like SHELXL or WinGX. The fluorene moiety’s planarity and bond angles are validated against CIF-deposited data (e.g., C–C bond lengths: ~1.48 Å) .
  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., fluorenyl protons at δ 7.2–7.8 ppm; acrylic acid protons as doublets at δ 6.2–6.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 238.28) and fragmentation patterns .

Advanced Research Questions

Q. How can computational approaches like DFT be utilized to predict the electronic properties and reactivity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps (~4.5 eV for fluorene-acrylate conjugates). These predict charge-transfer efficiency in optoelectronic materials .
  • Reactivity Studies : Fukui indices identify electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group in acrylic acid is prone to Michael additions, validated by experimental kinetic studies .

Q. What experimental strategies can resolve discrepancies in reported biological activities of this compound-based compounds?

  • Methodological Answer :

  • Standardized Assays : Use uniform protocols (e.g., MIC assays for antimicrobial activity) across studies. For instance, derivatives with pyrazoline moieties show variable MICs (2–32 µg/mL) depending on substituent electronegativity .
  • Metabolic Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may account for conflicting bioactivity data .
  • Structure-Activity Relationship (SAR) : Systematic substitution (e.g., halogenation at the fluorene 4-position) correlates with enhanced antioxidant capacity (IC₅₀: 18–45 µM in DPPH assays) .

Q. In material science applications, how does the fluorene moiety in this compound influence polymer properties, and what characterization methods validate these effects?

  • Methodological Answer :

  • Conjugated Polymers : The fluorene group enhances π-conjugation, red-shifting UV-Vis absorption (λₘₐₓ: 350→420 nm) and improving charge mobility in OLEDs. Cyclic voltammetry confirms reduced bandgaps (~2.8 eV) .
  • Thermal Stability : TGA shows decomposition temperatures >300°C due to fluorene’s rigid backbone. DSC reveals glass transition temperatures (T₉) ~120°C for acrylic acid copolymers .
  • Morphology Analysis : AFM and XRD quantify crystallinity (30–60%) and layer spacing (~0.4 nm) in thin-film devices .

Data Contradiction Analysis

  • Example : Reported yields for pyrazoline derivatives vary (35–73%) due to divergent reaction conditions .
    • Resolution : Optimize by pre-activating chalcone intermediates with acetic acid and controlling hydrazine stoichiometry (1:1.2 molar ratio) .

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